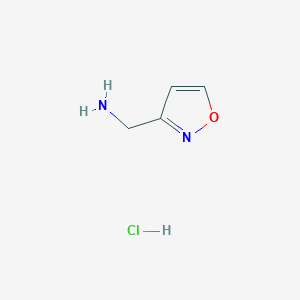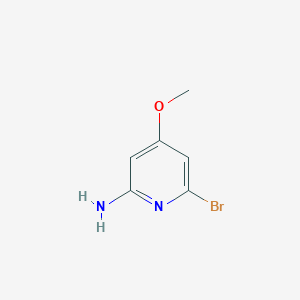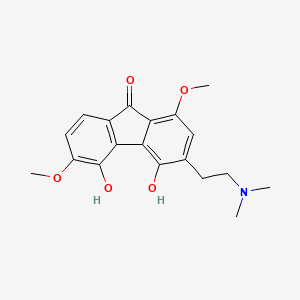
Isoxazol-3-ylmethanamine hydrochloride
Vue d'ensemble
Description
Isoxazol-3-ylmethanamine hydrochloride is a chemical compound with the molecular formula C4H7ClN2O .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered isoxazole ring attached to a methanamine group .Chemical Reactions Analysis
This compound, like other isoxazole derivatives, can undergo various chemical reactions . The presence of the labile N–O bond in the isoxazole ring allows for a series of transformations to obtain various 1,3-bifunctional derivatives of carbonyl compounds .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 134.57 g/mol .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Novel Isoxazole Derivatives : Isoxazole derivatives, including those with the Isoxazol-3-ylmethanamine structure, have been synthesized and characterized for their biological activities. This includes anti-microbial and analgesic activities, demonstrating the potential of these compounds in drug development (Sudheendra & A. Moid, 2012).
Biological and Pharmacological Applications
- Anticancer and Electrochemical Properties : Certain isoxazole derivatives exhibit significant anticancer activity against lung cancer cells. Additionally, these compounds have been studied for their electrochemical behavior, showing potential as anti-oxidant agents (Krishnappa B Badiger, S. Khatavi, & Kantharaju Kamanna, 2022).
- Antimicrobial and Anti-Inflammatory Agents : Isoxazole compounds, including derivatives of Isoxazol-3-ylmethanamine hydrochloride, have been evaluated for their antimicrobial and anti-inflammatory properties. This research underscores the potential of isoxazole derivatives in treating infections and inflammatory conditions (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).
Chemical Synthesis and Material Science
- Method Development for Isoxazole Synthesis : Research has been conducted to develop more efficient methods for synthesizing isoxazole derivatives. This includes the use of trimethylsilyl azide as an amino surrogate under metal/catalyst-free conditions, which enhances the synthesis process (G. Kumar, Y. K. Kumar, & M. S. Reddy, 2016).
- Applications in Organic Synthesis : Isoxazoles are important in organic synthesis, providing a versatile scaffold for the creation of various compounds used in medicinal chemistry and agriculture, among other fields (D. Duc & V. C. Dung, 2021).
Safety and Hazards
Orientations Futures
Isoxazoles, including Isoxazol-3-ylmethanamine hydrochloride, continue to attract research interest due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing more efficient synthetic methods and exploring the biological activities of isoxazole derivatives .
Mécanisme D'action
Target of Action
Isoxazol-3-ylmethanamine hydrochloride, also known as (1,2-oxazol-3-yl)methanamine hydrochloride, is a compound that has been studied for its potential inhibitory activity against acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft.
Mode of Action
The compound interacts with AChE, potentially inhibiting its activity . This inhibition could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound could potentially affect the regulation of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle contraction and heart rate.
Result of Action
The inhibition of AChE can lead to an increase in acetylcholine levels, which could have various effects depending on the specific physiological context . For example, in the nervous system, this could enhance nerve signal transmission.
Analyse Biochimique
Biochemical Properties
Isoxazol-3-ylmethanamine hydrochloride interacts with various enzymes, proteins, and other biomolecules. For instance, isoxazoles have been identified as inhibitors of acetylcholinesterase (AChE), a common treatment target for early stages of Alzheimer’s disease .
Cellular Effects
Isoxazole derivatives have been associated with a range of cellular effects, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Isoxazoles have been shown to interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression
Propriétés
IUPAC Name |
1,2-oxazol-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c5-3-4-1-2-7-6-4;/h1-2H,3,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXMOAZXQDREPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-48-7 | |
| Record name | 3-Isoxazolemethanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-oxazol-3-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B3026846.png)

![1-Methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B3026853.png)


![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B3026856.png)


![5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3026860.png)
![tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3026861.png)
![Tert-butyl 7-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3026862.png)
![Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate](/img/structure/B3026863.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B3026866.png)
